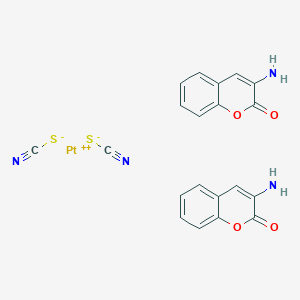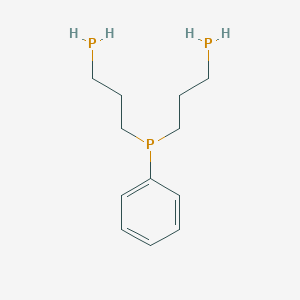
Phosphine, phenylbis(3-phosphinopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, phenylbis(3-phosphinopropyl)- is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Phosphine, phenylbis(3-phosphinopropyl)- is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, phenylbis(3-phosphinopropyl)- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of phosphine, phenylbis(3-phosphinopropyl)- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, phenylbis(3-phosphinopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phosphorus atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and organometallic reagents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in catalysis and material science .
Applications De Recherche Scientifique
Phosphine, phenylbis(3-phosphinopropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Mécanisme D'action
The mechanism of action of phosphine, phenylbis(3-phosphinopropyl)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .
Comparaison Avec Des Composés Similaires
Phosphine, phenylbis(3-phosphinopropyl)- can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used tertiary phosphine with similar applications in catalysis.
Diphenylphosphine: Another tertiary phosphine with distinct reactivity and applications.
Phenylphosphine: A primary phosphine with different chemical properties and uses.
The uniqueness of phosphine, phenylbis(3-phosphinopropyl)- lies in its specific structure, which imparts unique reactivity and properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
79345-75-8 |
|---|---|
Formule moléculaire |
C12H21P3 |
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
phenyl-bis(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C12H21P3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2 |
Clé InChI |
CKPXGOLHXKTYLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCP)CCCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




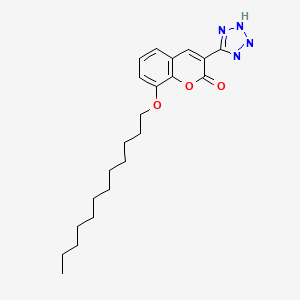

![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)

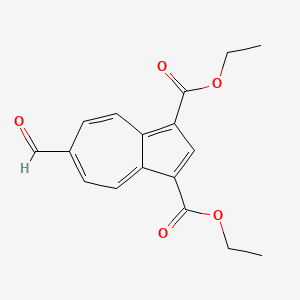
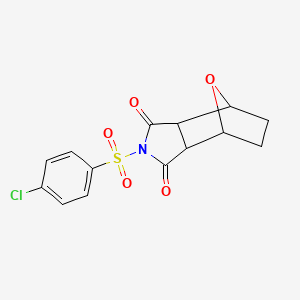
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)


